N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a thiophene ring, and a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of thiophene-2-carboxylic acid with 3,4-dimethoxybenzylamine under conditions that promote amide bond formation. The reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced pyrrolidine derivatives, and substituted pyrrolidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxylic acid
N-(3,4-dimethoxybenzyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxylate
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-5-13(10-16(15)23-2)11-19-18(21)20-8-7-14(12-20)17-4-3-9-24-17/h3-6,9-10,14H,7-8,11-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJBETXKWEMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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